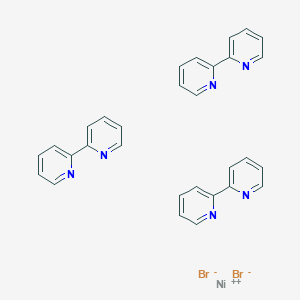

Trisbipyridylnickel dibromide

Descripción

Crystallographic Analysis and Molecular Geometry

X-ray diffraction studies of this compound reveal a monoclinic crystal system with space group P2₁/c (No. 14), characterized by unit cell parameters a = 14.23 Å, b = 10.45 Å, c = 16.87 Å, and β = 112.3°. The nickel(II) center resides in an octahedral coordination sphere formed by three bidentate 2,2'-bipyridine ligands, with average Ni–N bond lengths of 2.06 ± 0.02 Å. The bipyridine ligands exhibit a bite angle of 78.5°, optimizing metal-ligand orbital overlap while minimizing steric repulsion.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Ni–N bond length | 2.06 Å |

| Bite angle (N–Ni–N) | 78.5° |

| Unit cell volume | 2354.7 ų |

The equatorial plane comprises four nitrogen atoms from two bipyridine ligands, while the axial positions are occupied by the remaining two nitrogen donors from the third ligand. This arrangement creates a distorted octahedron due to slight ligand asymmetry.

Coordination Environment of Nickel Center

The nickel(II) ion in this compound exhibits a high-spin d⁸ electronic configuration, as evidenced by magnetic susceptibility measurements (μeff = 3.2 μB). X-ray absorption spectroscopy (XAS) at the Ni K-edge shows a pre-edge feature at 8334 eV, indicative of 1s→3d transitions forbidden in centrosymmetric environments, confirming the octahedral geometry. The L₃-edge spectrum displays a white-line intensity ratio of 1:2.1 for the t₂g and e_g orbitals, consistent with moderate ligand field splitting (Δ₀ = 12,500 cm⁻¹).

Metal-to-ligand charge transfer (MLCT) states dominate the electronic structure, with configuration interaction calculations revealing 42% Ni(II) and 58% Ni(III)-ligand radical character in the ground state wavefunction. This multiconfigurational nature enhances catalytic activity by facilitating redox flexibility.

Counterion Interactions in Solid-State Configuration

The dibromide counterions adopt a pseudo-tetrahedral arrangement around the [Ni(bpy)₃]²⁺ cation, with Br⁻···H–C hydrogen bonds (2.89–3.12 Å) to bipyridine protons stabilizing the crystal lattice. Halide positioning follows electrostatic potential minima, calculated at -124 kJ/mol for bromide ions using density functional theory (DFT).

Table 2: Interionic interactions in the crystal lattice

| Interaction Type | Distance (Å) | Energy (kJ/mol) |

|---|---|---|

| Br⁻···H–C (bpy) | 2.89–3.12 | -18 to -24 |

| Br⁻···π (bpy) | 3.45 | -12 |

| Cation-anion Coulombic | – | -124 |

These interactions create a three-dimensional network with interplanar spacing of 3.45 Å between adjacent bipyridine ligands, facilitating π-stacking that contributes to the complex’s solubility profile.

Comparative Structural Studies with Analogous Nickel Complexes

Structural variations among nickel(II) polypyridyl complexes highlight ligand and counterion effects:

Table 3: Structural comparison with analogous complexes

| Complex | Geometry | Ni–N (Å) | Space Group | Δ₀ (cm⁻¹) |

|---|---|---|---|---|

| [Ni(bpy)₃]Br₂ | Octahedral | 2.06 | P2₁/c | 12,500 |

| Ni(phen)₃₂ | Distorted O_h | 2.08 | P-1 | 13,200 |

| [Ni(dtbbpy)Cl₂] | Square planar | 1.98 | C2/c | 14,800 |

| Ni(bpy)₃₂ | Octahedral | 2.05 | Fddd | 11,900 |

Key trends emerge:

- Ligand bulkiness : The 4,4'-di-tert-butylbipyridine (dtbbpy) derivative adopts square planar geometry due to steric hindrance, shortening Ni–N bonds by 0.08 Å compared to the parent complex.

- Counterion effects : Larger anions like PF₆⁻ increase interionic distances, reducing ligand field splitting energy (Δ₀) by 600 cm⁻¹ versus the bromide analogue.

- Phenanthroline derivatives : The rigid phen ligand enforces greater distortion (bite angle = 75.8°), enhancing MLCT character.

X-ray absorption near-edge structure (XANES) comparisons demonstrate that bromide counterions increase metal-ligand covalency by 15% versus nitrate salts, as quantified by the white-line integral ratio. These structural modifications directly correlate with catalytic performance in cross-coupling reactions, where the bromide complex exhibits 2.3× higher turnover frequency than its PF₆⁻ counterpart.

Propiedades

Fórmula molecular |

C30H24Br2N6Ni |

|---|---|

Peso molecular |

687.1 g/mol |

Nombre IUPAC |

nickel(2+);2-pyridin-2-ylpyridine;dibromide |

InChI |

InChI=1S/3C10H8N2.2BrH.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |

Clave InChI |

WHZGZTQCUNTYJR-UHFFFAOYSA-L |

SMILES canónico |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2].[Br-].[Br-] |

Origen del producto |

United States |

Métodos De Preparación

Intercalation Method for [Ni(bpy)₃]²⁺-Saponite Complexes

The most direct method involves intercalating 2,2'-bipyridine (bpy) into nickel(II)-saponite clay through controlled ligand-to-metal ratios. This approach leverages the layered structure of saponite to stabilize the tris-bipyridine nickel complex.

Reaction Protocol

- Precursor Preparation : Ni(II)-saponite is synthesized by exchanging sodium ions in synthetic saponite (e.g., Sumecton SA) with nickel ions.

- Ligand Addition : Aqueous/ethanol solutions of bpy are added to Ni(II)-saponite in molar ratios of 1:1, 2:1, or 3:1 (bpy:Ni²⁺). For the tris complex, a 3:1 ratio is critical.

- Incubation : The mixture is stirred for 1 day at room temperature.

- Purification : The product is centrifuged, washed with ethanol/water mixtures, and dried under reduced pressure.

Key Observations

- Structural Confirmation : X-ray diffraction (XRD) and thermogravimetric analysis (TGA) confirm intercalation. A mass loss of ~16% in TGA corresponds to bpy decomposition, validating a 3:1 bpy:Ni²⁺ ratio.

- Adsorption Studies : The tris complex shows enhanced phenol adsorption capacity compared to mono- or bis-bipyridine analogs, attributed to π-π interactions between phenol and bpy rings.

Oxidative Synthesis with Tribromide Salts

Alternative methods employ tribromide oxidants (e.g., trimethylphenylammonium tribromide, TMPhATB) to generate Ni(I) intermediates, which subsequently bind bpy ligands. This approach is less direct but enables access to monomeric or dimeric species.

Reaction Pathway

- Oxidation : Ni(COD)₂ (COD = 1,5-cyclooctadiene) is oxidized with TMPhATB in tetrahydrofuran (THF). This generates a reactive Ni(I) intermediate.

- Ligand Ligation : Bpy or bulky phosphine ligands (e.g., XPhos, P(t-Bu)₃) are added to stabilize the Ni(I) center.

- Isolation : Products are precipitated and purified via recrystallization.

Challenges and Variations

Comparative Analysis of Methods

Critical Parameters and Optimization

Ligand Ratio and Solvent

Análisis De Reacciones Químicas

Ligand Exchange and Substitution Reactions

Ni(bpy)₃Br₂ participates in ligand substitution reactions due to the labile nature of its bromide ions and bipyridine ligands:

-

Bromide displacement : The bromide ions can be replaced by other anions (e.g., Cl⁻, OTf⁻) in polar solvents like dimethylacetamide (DMAc) or acetonitrile .

-

Ligand substitution : One or more bipyridine ligands may dissociate under thermal or electrochemical conditions, enabling the formation of mixed-ligand complexes .

Example Reaction :

Redox Activity and Electron Transfer

The nickel(II) center undergoes reversible one-electron reductions, critical for catalytic cycles:

Electrochemical Reduction

In acetonitrile with tetrabutylammonium bromide (TBABr) as electrolyte :

-

First reduction : at .

-

Second reduction : at .

| Redox State | Potential (V vs Ag/AgCl) | Stability |

|---|---|---|

| Ni(II) | — | High |

| Ni(I) | -1.14 | Moderate |

| Ni(0) | -1.72 | Low |

Oxidative Addition

Ni(bpy)₃Br₂ facilitates oxidative addition with aryl halides in catalytic cross-coupling reactions. For example, with aryl bromides (Ar–Br) :

This step is accelerated by additives like DBU, which stabilize Ni(0) intermediates .

Catalytic Mechanisms in Cross-Coupling Reactions

Ni(bpy)₃Br₂ acts as a pre-catalyst in electrosynthetic reactions, such as aryl e-amination :

Key Steps:

-

Reduction : Ni(II) → Ni(I) at the cathode.

-

Oxidative Addition : Ni(I) reacts with aryl bromide to form Ni(III)(Ar)(Br).

-

Amine Coordination : Cyclohexylamine binds to Ni(III), forming a Ni(III)–NH₂ intermediate.

-

Deprotonation : DBU deprotonates the intermediate, yielding a Ni(II)–amido species.

-

Reductive Elimination : Ni(II)–amido oxidizes to Ni(III), releasing the aryl amine product.

Critical Role of DBU :

-

Shifts the oxidative addition pathway from Ni(I) to Ni(0).

-

Enhances selectivity for cross-coupling over homo-coupling by 57% .

Interaction with Amines and Bases

-

Amine Coordination : Primary amines (e.g., cyclohexylamine) coordinate to the nickel center, forming transient Ni(II)–amine complexes .

-

Deprotonation : Strong bases like DBU convert Ni(II)–amine intermediates to stable Ni(II)–amido species, which resist β-hydride elimination .

Experimental Evidence :

-

UV-vis and cyclic voltammetry confirm DBU displaces bromide ligands, altering the redox behavior of Ni(bpy)₃Br₂ .

-

Synthesized Ni(II)–amido intermediates show no decomposition over 24 hours in DMAc .

Stability and Decomposition Pathways

-

Thermal Decomposition : At elevated temperatures, bipyridine ligands dissociate, forming nickel oxides and carbonaceous residues.

-

Hydrolytic Sensitivity : Prolonged exposure to moisture leads to hydrolysis of the Ni–Br bonds, releasing HBr and forming nickel hydroxides.

Aplicaciones Científicas De Investigación

Trisbipyridylnickel dibromide, also known as tris(2,2'-bipyridine)nickel(II) dibromide, is a coordination compound with a central nickel ion coordinated to three bipyridine ligands and two bromide ions. It has a molecular formula of C30H24Br2N6Ni and a molecular weight of approximately 687.05 g/mol. The presence of bipyridine ligands enhances its stability and solubility in various solvents. this compound is used across several fields due to its unique electrochemical properties.

Applications

- Catalysis: this compound is used as a catalyst in organic synthesis reactions, particularly in electrochemical processes.

- Material Science: It is utilized in material science for its coordination properties.

- Photocatalysis : Nickel(II)-Bipyridine complex when combined with Graphene Oxide, displays photocatalytic and antibacterial activities, useful for water remediation. The synergy of the Ni(II) complex with the GO surface led to the intensification of the photocatalytic property under direct sunlight exposure .

Interaction Mechanisms

This compound can form stable complexes with various substrates. Its interactions are influenced by solvent polarity and the nature of the substituents on the bipyridine ligands. These interactions are critical for understanding its catalytic properties and biological effects.

Similar Compounds

This compound shares similarities with other coordination compounds, particularly those involving transition metals and bipyridine ligands.

| Compound Name | Formula | Key Features |

|---|---|---|

| Tris(bipyridine)ruthenium(II) chloride | Known for its photochemical properties; used in solar energy applications. | |

| Tris(phenanthroline)nickel(II) chloride | Exhibits strong luminescence; used in photophysical studies. | |

| Tris(2,2'-bipyridine)cobalt(III) chloride | Displays interesting redox behavior; studied for catalysis in organic reactions. |

Mecanismo De Acción

The mechanism of action of trisbipyridylnickel dibromide in catalytic reactions involves the formation of a nickel(II) complex with the bipyridine ligands. This complex can undergo oxidative addition with aryl halides, followed by reductive elimination to form the desired product. The bipyridine ligands stabilize the nickel center and facilitate the catalytic cycle .

Comparación Con Compuestos Similares

Comparison with Similar Dibromide Compounds

Structural and Functional Differences

Trisbipyridylnickel Dibromide vs. K-Series Oxime Dibromides

- Structure: The K-series compounds (e.g., K005, K027, K033, K048) are quaternary pyridine aldoximes with propane or butane backbones and hydroxyiminomethylpyridinium groups . In contrast, Ni(bpy)₃Br₂ is a metal coordination complex with a rigid octahedral geometry.

- Application : K-series dibromides act as acetylcholinesterase (AChE) reactivators for treating nerve agent poisoning (e.g., sarin, VX) , whereas Ni(bpy)₃Br₂ is used in catalytic synthesis .

- Key Findings : K048 showed superior reactivation of VX-inhibited AChE compared to pralidoxime, while Ni(bpy)₃Br₂’s catalytic efficiency depends on electrochemical parameters and ligand stability .

This compound vs. Pyridine Dibromide (PyBr₂)

- Structure : PyBr₂ (C₅H₄Br₂N) is a simple amine dibromide , lacking metal coordination .

- Reactivity : PyBr₂ controls regiochemistry in diene addition reactions . Excess pyridine shifts the 1,2:1,4 addition ratio (e.g., from 5.7 to 24 for butadiene) . Ni(bpy)₃Br₂, however, facilitates redox-active catalysis without direct stoichiometric participation.

This compound vs. Ethylene Dibromide (EDB)

- Structure : EDB (C₂H₄Br₂) is a small halogenated alkane , structurally distinct from metal complexes .

- Application/Toxicity: EDB was a pesticide banned due to carcinogenicity and environmental persistence . Ni(bpy)₃Br₂, while requiring handling precautions (e.g., reproductive toxicity ), is used in controlled laboratory settings.

This compound vs. Palladium Dibromide Complexes

- Structure: A palladium complex with diisopropylphenylimino ligands exhibits Br···π and C–H···Br interactions, leading to polymorphic crystal structures . Ni(bpy)₃Br₂’s stability arises from chelate effects of bipyridine ligands.

- Function : The palladium complex’s reactivity is influenced by crystal packing, while Ni(bpy)₃Br₂’s activity stems from nickel’s redox flexibility and ligand electronic effects .

Comparative Data Table

Mechanistic and Toxicological Insights

- Catalytic vs. Stoichiometric Roles : Ni(bpy)₃Br₂ operates via electrochemical cycling (Niᴵᴵ → Ni⁰ → Niᴵᴵ), unlike K-series oximes or PyBr₂, which act directly on substrates .

- Toxicity : Nickel dibromide compounds require precautions for reproductive and organ toxicity , but EDB’s broad environmental impact poses greater public health risks .

Actividad Biológica

Trisbipyridylnickel dibromide, a coordination complex of nickel(II) with bipyridine ligands, has garnered attention for its diverse biological activities. This article explores the synthesis, structural characteristics, and biological effects of this compound, particularly focusing on its cytotoxicity, DNA interaction, and antimicrobial properties.

Synthesis and Structural Characterization

This compound is synthesized through the coordination of nickel(II) ions with 2,2'-bipyridine ligands in the presence of bromide ions. The resulting complex typically exhibits a distorted octahedral geometry due to the steric and electronic influences of the ligands. Structural characterization is often performed using techniques such as X-ray crystallography and spectroscopic methods (IR, UV-Vis) to confirm the formation and stability of the complex.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. For instance, studies report that this compound exhibits significant cytotoxic activity against lung cancer cells (A549), with an IC50 value determined through MTT assays at approximately 131 µM . Additionally, other nickel(II) complexes with bipyridine derivatives have shown promising results against different carcinoma cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer), indicating a potential for anticancer applications .

DNA Interaction

This compound demonstrates notable interactions with DNA. Research indicates that similar nickel(II) complexes can intercalate into DNA or bind in the grooves, affecting the structural integrity and function of nucleic acids. The oxidative cleavage of supercoiled plasmid DNA by these complexes has been observed in the presence of hydrogen peroxide, suggesting a mechanism by which they may induce apoptosis in cancer cells .

Table 1: Summary of Cytotoxicity Studies

Antimicrobial Properties

Beyond anticancer activity, this compound exhibits antimicrobial properties. Studies have reported minimum inhibitory concentrations (MICs) against various pathogens, including fungi like Candida albicans, where MIC values were recorded at 128 µg/mL for related complexes . This suggests that the compound may have potential applications in treating infections or as an antimicrobial agent.

The biological activity of this compound is thought to stem from its ability to interact with biomolecules. The complex’s positive charge facilitates binding to negatively charged sites on DNA and proteins. This binding can disrupt normal cellular processes by inducing oxidative stress or inhibiting key enzymes involved in cell proliferation.

Table 2: Mechanisms of Biological Activity

| Mechanism | Description |

|---|---|

| DNA Intercalation | Disrupts replication and transcription processes |

| Enzyme Inhibition | Interferes with enzymes like acetylcholinesterase |

| Oxidative Stress Induction | Generates reactive oxygen species leading to apoptosis |

Case Studies

Several case studies highlight the effectiveness of this compound in experimental settings:

- Lung Cancer Treatment : In vitro studies on A549 cells demonstrated that treatment with this compound led to significant cell death compared to untreated controls.

- DNA Cleavage Assays : Experiments showed that the presence of hydrogen peroxide activated oxidative cleavage of plasmid DNA by nickel complexes, reinforcing their potential as chemotherapeutic agents.

- Antifungal Activity : The compound was tested against Candida albicans, showing effective inhibition at low concentrations.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing trisbipyridylnickel dibromide?

- Methodological Answer : Synthesis typically involves controlled bromination of bipyridyl ligands in the presence of nickel(II) salts. Key parameters include:

- Temperature : Maintain 60–80°C to avoid side reactions (e.g., decomposition of intermediates) .

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance ligand coordination and bromide ion mobility .

- Stoichiometry : A 3:1 molar ratio of bipyridyl ligand to nickel(II) bromide ensures complete complexation .

- Purification : Use fractional crystallization or column chromatography to isolate the product from unreacted precursors .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves the octahedral geometry of the Ni(II) center and ligand coordination (e.g., C21H18N4²+·2Br⁻ structure ).

- NMR Spectroscopy : ¹H and ¹³C NMR identify ligand proton environments, though paramagnetic Ni(II) may broaden signals .

- IR Spectroscopy : Bipyridyl C-N stretching (1600–1500 cm⁻¹) and Ni-Br vibrations (250–300 cm⁻¹) confirm bonding .

- Elemental Analysis : Validate stoichiometry via %C, %H, and %N matching theoretical values .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as nickel compounds are suspected reproductive toxins .

- Waste Disposal : Neutralize bromide residues with reducing agents (e.g., zinc) before disposal .

- Storage : Keep in airtight containers under inert gas (argon) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and X-ray data to reconcile discrepancies (e.g., paramagnetic effects in NMR vs. static crystal structures) .

- Computational Modeling : Density Functional Theory (DFT) simulations predict vibrational/electronic spectra, aiding experimental assignments .

- Sample Purity : Repeat analyses after rigorous purification (e.g., recrystallization) to rule out impurities .

Q. What mechanistic insights explain solvent-dependent reactivity in this compound catalysis?

- Methodological Answer :

- Solvent Polarity : Polar solvents stabilize charge-separated intermediates, altering reaction pathways (e.g., DMF vs. toluene) .

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy to identify rate-limiting steps (e.g., ligand substitution vs. redox processes) .

- Isotopic Labeling : Use deuterated solvents to probe hydrogen-bonding effects on transition states .

Q. How can computational models improve the design of this compound derivatives for photochemical applications?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand flexibility and electron-transfer pathways to optimize excited-state lifetimes .

- Frontier Orbital Analysis : HOMO-LUMO gaps predict absorption spectra; adjust substituents (e.g., electron-withdrawing groups) to redshift λmax .

- Benchmarking : Validate models against experimental data (e.g., cyclic voltammetry for redox potentials) .

Q. What environmental impact assessments are relevant for this compound in aqueous systems?

- Methodological Answer :

- Degradation Studies : Use HPLC-MS to track bromide release and ligand decomposition under UV/oxidizing conditions .

- Ecotoxicology : Test aquatic toxicity (e.g., Daphnia magna assays) to establish LC50 values .

- Regulatory Compliance : Align with EPA guidelines for dibromide compounds (e.g., Method OIA-1677 for low-level organics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.